1-Methylspermidine
Overview
Description
1-Methylspermidine is a stable analog of spermidine, a polyamine that plays a crucial role in cellular functions such as proliferation and differentiation. Unlike spermidine, which is physiologically unstable and readily converted into other polyamines, this compound is metabolically stable, making it a valuable compound for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylspermidine can be synthesized through the methylation of spermidine. The process involves the reaction of spermidine with a methylating agent such as methyl iodide under controlled conditions. The reaction typically requires a solvent like methanol and a base such as sodium hydroxide to facilitate the methylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale methylation reactions similar to the laboratory synthesis. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Methylspermidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Results in simpler amines.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylspermidine has a wide range of applications in scientific research:
Chemistry: Used as a stable analog to study the properties and reactions of polyamines.
Biology: Investigated for its role in cellular processes such as proliferation and differentiation.
Medicine: Explored for its potential therapeutic effects, particularly in hair growth and anti-inflammatory treatments.
Industry: Utilized in the development of pharmaceuticals and cosmetic products.
Mechanism of Action
1-Methylspermidine exerts its effects by interacting with various molecular targets and pathways:
Cellular Proliferation: It promotes cell growth by stimulating the expression of specific proteins such as keratin.
Anti-inflammatory Effects: Reduces the production of reactive oxygen species and inflammatory cytokines, thereby mitigating inflammation.
Hair Growth: Prolongs the anagen phase of hair follicles, promoting hair growth and reducing cell apoptosis.
Comparison with Similar Compounds
Spermidine: The parent compound, less stable and readily converted into other polyamines.
Putrescine: Another polyamine involved in cellular functions but with different stability and effects.
Spermine: A polyamine with distinct biological roles and stability compared to 1-Methylspermidine.
Uniqueness: this compound stands out due to its metabolic stability, making it a more reliable compound for research and therapeutic applications. Its ability to prolong the anagen phase and reduce inflammation highlights its potential in medical and cosmetic fields .
Properties
IUPAC Name |
1-N-(4-aminobutyl)butane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-8(10)4-7-11-6-3-2-5-9/h8,11H,2-7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSFTBARUSGJTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNCCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929954 | |
Record name | N~1~-(4-Aminobutyl)butane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137946-02-2 | |
Record name | 1-Methylspermidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137946022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~-(4-Aminobutyl)butane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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